molecular formula C16H18N2O B7645339 cyclobutyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

cyclobutyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Cat. No. B7645339
M. Wt: 254.33 g/mol
InChI Key: LFWGBDDKMXIYIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobutyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of cyclobutyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body, including the MAPK/ERK and PI3K/Akt pathways. It has also been suggested that the compound may interact with various receptors in the body, including the serotonin and dopamine receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurological disorders. It has also been shown to have anti-viral properties, particularly against the herpes simplex virus.

Advantages and Limitations for Lab Experiments

One advantage of using cyclobutyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully exploit its potential therapeutic properties.

Future Directions

There are several future directions for the study of cyclobutyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone. One direction is to further investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anti-viral agent for other viruses besides the herpes simplex virus. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for potential clinical use.

Synthesis Methods

Cyclobutyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can be synthesized using a variety of methods. One of the most common methods involves the reaction of cyclobutanone with 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole in the presence of a Lewis acid catalyst. Other methods include the use of palladium-catalyzed coupling reactions and the use of Grignard reagents.

Scientific Research Applications

Cyclobutyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

cyclobutyl(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c19-16(11-4-3-5-11)18-9-8-15-13(10-18)12-6-1-2-7-14(12)17-15/h1-2,6-7,11,17H,3-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWGBDDKMXIYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC3=C(C2)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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